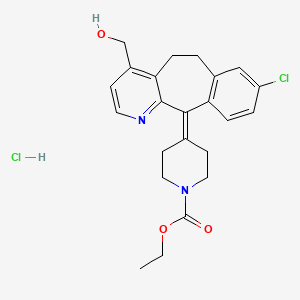

4-Hydroxymethyl Loratadine Hydrochloride

Description

Contextualization of 4-Hydroxymethyl Loratadine (B1675096) Hydrochloride as a Chemical Entity

4-Hydroxymethyl Loratadine Hydrochloride is a chemical compound primarily known as a derivative and impurity of Loratadine, a widely used non-sedating antihistamine. pharmaffiliates.comsemanticscholar.orgchemicalbook.com As a distinct chemical entity, it is the hydrochloride salt of 4-Hydroxymethyl Loratadine. lgcstandards.comclearsynth.com The presence of the hydroxymethyl group on the pyridine (B92270) ring of the Loratadine structure differentiates this compound. semanticscholar.orgresearchgate.net It is particularly noted as a contaminant that can form in Loratadine syrup formulations. chemicalbook.comchemicalbook.com

The chemical properties of 4-Hydroxymethyl Loratadine and its hydrochloride salt are summarized below.

| Property | 4-Hydroxymethyl Loratadine | This compound |

| CAS Number | 609806-40-8 nih.govsynthinkchemicals.com | 165739-83-3 lgcstandards.com |

| Molecular Formula | C23H25ClN2O3 nih.govsynthinkchemicals.com | C23H26Cl2N2O3 pharmaffiliates.comlgcstandards.comclearsynth.com |

| Molecular Weight | 412.91 g/mol chemicalbook.comsynthinkchemicals.com | 449.37 g/mol pharmaffiliates.comlgcstandards.comclearsynth.com |

| IUPAC Name | Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo semanticscholar.orgveeprho.comcyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate veeprho.comsynzeal.com | Not Available |

| Physical Form | Light-Yellow Solid chemicalbook.comchemicalbook.com | Not Available |

Significance of Investigating Synthetic and Degradation Pathways of this compound

Investigating the synthetic and degradation pathways of this compound is crucial for pharmaceutical quality control. This compound is a known degradation product of Loratadine, particularly in liquid formulations such as syrups. semanticscholar.orgresearchgate.net Studies have shown that its formation can result from a redox process involving the parent drug and other formulation components, a process that appears to be dependent on the presence of air and potentially related to the in-situ generation of formaldehyde (B43269). semanticscholar.orgresearchgate.net Accelerated degradation experiments indicated that up to 0.5% of both 2- and 4-hydroxymethyl derivatives of Loratadine could form in syrup formulations under certain conditions. researchgate.net

Understanding these degradation pathways is essential for developing stable pharmaceutical formulations. researchgate.net Furthermore, the deliberate synthesis of 4-Hydroxymethyl Loratadine is necessary to produce reference standards. semanticscholar.org These standards are indispensable for the accurate identification and quantification of this impurity during routine quality control testing of Loratadine products, ensuring they meet the stringent limits and threshold values specified by drug legislation. synthinkchemicals.com A described synthetic route starts from the parent Loratadine, converting it into an N-oxide and then into an N-methoxypyridinium salt, which is followed by a cyanide nucleophilic substitution. semanticscholar.orgresearchgate.net

Rationale for Advanced Analytical Characterization and Impurity Profiling of this compound

Advanced analytical characterization and impurity profiling are fundamental to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) like Loratadine. Regulatory bodies require a thorough understanding of the impurity profile of any drug substance. This compound is a key impurity that must be monitored. axios-research.com Its profiling is a critical component of the drug's quality control process. synthinkchemicals.com

The use of reference standards for this compound allows for the development and validation of sensitive analytical methods capable of detecting and quantifying its presence at very low levels. synzeal.comnih.gov A variety of advanced analytical techniques are employed for the comprehensive characterization of this and other related impurities.

| Analytical Technique | Application in Characterization |

| High-Performance Liquid Chromatography (HPLC) | Used for the detection, separation, and quantification of Loratadine and its impurities, including stability-indicating methods. synthinkchemicals.comnih.govnih.gov |

| Mass Spectrometry (MS) | Confirms the molecular weight and structure of the impurity. synthinkchemicals.comumich.edunih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, specifically the position of the hydroxymethyl group. synthinkchemicals.comnih.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups within the molecule, confirming its chemical identity. synthinkchemicals.comnih.govnih.gov |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the compound. synthinkchemicals.com |

This rigorous characterization ensures that any batch of Loratadine API or formulated product complies with pharmacopeial standards and regulatory requirements. axios-research.com

Overview of Key Research Challenges and Objectives for this compound Studies

The primary objective in the study of this compound is to support the quality control of Loratadine formulations. semanticscholar.orgresearchgate.net This overarching goal presents several specific research challenges and objectives.

A major objective is the chemical synthesis of the compound to serve as a certified reference standard. semanticscholar.org Researchers have faced challenges in this synthesis, such as extensive deacylation of the piperidine (B6355638) nitrogen, which can lead to reduced reaction yields. semanticscholar.org Overcoming these synthetic hurdles to produce high-purity material in sufficient quantities is a key focus.

Another significant challenge is the isolation and structural elucidation of impurities present at very low concentrations (e.g., below 0.1%) in the bulk drug. nih.gov This requires highly sensitive and specific analytical methods. Therefore, a central research objective is the development, validation, and optimization of these analytical techniques. synzeal.com This includes migrating traditional HPLC methods to more rapid and efficient Ultra-Performance Liquid Chromatography (UPLC) systems to reduce analysis time and costs while maintaining or improving data quality. waters.com Ultimately, the goal is to have robust and reliable methods for routine monitoring to ensure that levels of 4-Hydroxymethyl Loratadine and other impurities remain within acceptable, safe limits throughout the product's shelf life.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H26Cl2N2O3 |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C23H25ClN2O3.ClH/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21;/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3;1H |

InChI Key |

QHHOSTZBIZHFDK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxymethyl Loratadine Hydrochloride

Historical and Contemporary Synthetic Approaches to 4-Hydroxymethyl Loratadine (B1675096) Hydrochloride

The synthesis of 4-Hydroxymethyl Loratadine Hydrochloride, a derivative of Loratadine, primarily involves chemical modifications to the pyridine (B92270) ring of the parent molecule. semanticscholar.orgresearchgate.net This compound is notably formed as a contaminant in loratadine syrup formulations, necessitating the development of specific synthetic routes for its preparation as a reference standard for quality control. semanticscholar.orgresearchgate.net The core strategy revolves around activating the pyridine moiety to facilitate substitution at the 4-position. semanticscholar.org

Role of N-Oxidation and N-Methoxypyridinium Salt Intermediates in this compound Formation

A crucial step in the synthesis is the activation of the pyridine ring, which is achieved through a two-step process involving N-oxidation followed by the formation of an N-methoxypyridinium salt. semanticscholar.org

First, Loratadine is converted to its corresponding N-oxide, Loratadine N-oxide, by reacting it with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.orgumich.edu This N-oxidation is a critical activation step; the resulting N-oxide intermediate has increased electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to attack. researchgate.net This intermediate has been described as a metabolite of loratadine and is a key platform for accessing various derivatives. nih.gov

Following N-oxidation, the Loratadine N-oxide is treated with dimethyl sulfate (B86663) to form an N-methoxypyridinium salt. semanticscholar.org This salt is a highly reactive intermediate, primed for nucleophilic substitution. semanticscholar.orgresearchgate.net The formation of this salt further enhances the electrophilicity of the pyridine ring, setting the stage for the introduction of a new functional group. semanticscholar.org

Nucleophilic Substitution Reactions in the Pyridine Moiety for this compound Synthesis

With the activated N-methoxypyridinium salt intermediate in hand, a nucleophile is introduced to achieve substitution on the pyridine ring. semanticscholar.org Nucleophilic substitution on pyridines preferentially occurs at the 2- and 4-positions because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.org

In a described synthesis, the N-methoxypyridinium salt of loratadine is reacted with a cyanide ion (e.g., from KCN). semanticscholar.org The cyanide nucleophile attacks the ring, leading to a mixture of 2-cyano and 4-cyano derivatives. semanticscholar.org The 4-cyano isomer, 4-(8-Chloro-4-cyano-5,6-dihydrobenzo drpress.orgumich.educyclohepta[1,2-b]pyridin-11-ylidene)-piperidine-1-carboxylic acid ethyl ester, is the key precursor for 4-Hydroxymethyl Loratadine. semanticscholar.org

To convert the cyano group into the desired hydroxymethyl group, a two-step process is employed:

Pinner Reaction : The 4-cyano derivative is first converted into its corresponding methyl ester via a Pinner reaction, using methanol (B129727) and hydrogen chloride gas. semanticscholar.org

Reduction : The resulting ester is then reduced to the primary alcohol, yielding 4-Hydroxymethyl Loratadine. semanticscholar.org This reduction can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H). semanticscholar.orgumich.edu

This multi-step sequence, starting from the activated N-methoxypyridinium salt, allows for the regioselective introduction and elaboration of the required functional group at the 4-position of the pyridine ring. semanticscholar.org

Optimized Reaction Conditions and Yield Enhancement Strategies for this compound

The following table summarizes the reaction conditions and reported yields for the key steps in a documented synthetic route. semanticscholar.org

| Step | Reactants | Reagents | Solvent | Conditions | Yield | Citation |

| N-Oxidation | Loratadine | m-CPBA | CH₂Cl₂ | 60 °C, 25 h | 87% | semanticscholar.orgumich.edu |

| Methoxypyridinium Salt Formation | Loratadine N-oxide | (CH₃O)₂SO₂ | - | - | 85% | semanticscholar.org |

| Cyanation | N-methoxypyridinium salt | KCN | - | - | 60% (mixture of 2- and 4-isomers) | semanticscholar.org |

| Esterification (Pinner Reaction) | 4-Cyano Loratadine | HCl (gas), Methanol | CH₂Cl₂ | 0 °C to RT, 15 h | - | semanticscholar.org |

| Reduction | 4-Methyl Ester Loratadine | DIBAL-H | CH₂Cl₂ | 0 °C to reflux, 16 h | Low | semanticscholar.org |

Isolation and Purification Techniques for Synthetic this compound

The isolation and purification of 4-Hydroxymethyl Loratadine and its synthetic intermediates rely on standard laboratory techniques. semanticscholar.org Throughout the synthesis, work-up procedures typically involve liquid-liquid extraction. semanticscholar.org For instance, after certain reaction steps, the mixture is extracted with a solvent like dichloromethane (B109758) (CH₂Cl₂). semanticscholar.org The organic layer is then washed sequentially with aqueous solutions, such as 5% HCl and water, to remove unreacted reagents and water-soluble byproducts. semanticscholar.org The extracted organic phase is subsequently dried using a drying agent like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. semanticscholar.org

For purification, column chromatography is the primary method employed. semanticscholar.orgumich.edu Specifically, flash chromatography using silica (B1680970) gel as the stationary phase is effective for separating the desired compound from impurities and isomeric byproducts. semanticscholar.orgumich.edu The mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) (AcOEt), with the ratio adjusted to achieve optimal separation (e.g., Hexane/AcOEt 3:1 or 2:1). semanticscholar.orgumich.edu

The identity and purity of the final compound and intermediates are confirmed using a combination of analytical methods, including:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Used to monitor reaction progress and identify products in crude reaction mixtures. semanticscholar.orgumich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the chemical structure. semanticscholar.org

Infrared (IR) Spectroscopy : To identify functional groups. semanticscholar.org

Melting Point Determination : To assess the purity of solid compounds. semanticscholar.orgumich.edu

Elemental Analysis : To confirm the elemental composition. semanticscholar.org

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

A plausible synthetic strategy would be to adapt the known synthesis of 4-hydroxymethyl loratadine from loratadine. This multi-step process typically involves the N-oxidation of the pyridine ring of loratadine, followed by cyanation and subsequent reduction of the resulting nitrile to the hydroxymethyl group.

Hypothetical Synthetic Route for Isotopically Labeled 4-Hydroxymethyl Loratadine:

| Step | Reaction | Reagents and Conditions | Isotopic Label Incorporation |

| 1 | N-Oxidation | Loratadine, m-chloroperoxybenzoic acid (mCPBA) | This step does not typically involve isotopic labeling. |

| 2 | Cyanation | Loratadine N-oxide, Potassium Cyanide (KCN) or Trimethylsilyl cyanide (TMSCN) | To introduce a ¹³C label, [¹³C]KCN or TMS[¹³C]N would be used. This would label the carbon of the hydroxymethyl group. |

| 3 | Reduction | 4-cyano loratadine derivative, Diisobutylaluminium hydride (DIBAL-H) | For deuterium (B1214612) labeling of the hydroxymethyl group, a deuterated reducing agent such as DIBAL-D could be employed. |

| 4 | Hydrochloride Salt Formation | 4-Hydroxymethyl Loratadine, Hydrochloric acid (HCl) | Standard reaction with HCl in a suitable solvent. |

Mechanistic Insights from Isotopic Labeling:

Once synthesized, isotopically labeled this compound can be used in various mechanistic studies:

Metabolic Fate: Administering the labeled compound to in vitro or in vivo systems allows for the tracking of its metabolic transformation. Mass spectrometry-based techniques can then identify metabolites by their characteristic isotopic signature, providing a definitive understanding of the downstream metabolic pathways.

Pharmacokinetic Studies: Labeled compounds are invaluable as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS). Their use allows for precise and accurate determination of the pharmacokinetic profile of the unlabeled drug, as the labeled standard co-elutes and has nearly identical ionization efficiency but is distinguishable by mass.

Enzyme Inhibition and Induction Studies: Investigating the role of specific enzymes in the metabolism of 4-Hydroxymethyl Loratadine can be facilitated by using labeled substrates. This can help in identifying potential drug-drug interactions.

Chemical Derivatization of this compound for Enhanced Analytical Characterization or Further Chemical Synthesis

Chemical derivatization is a technique used to modify a compound to enhance its analytical properties or to serve as a starting point for the synthesis of new molecules.

Derivatization for Enhanced Analytical Characterization:

The primary goal of derivatization for analytical purposes is to improve the volatility, thermal stability, or detectability of the analyte, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). For 4-Hydroxymethyl Loratadine, the polar hydroxymethyl group can be targeted for derivatization.

| Derivatization Technique | Reagent | Resulting Derivative | Analytical Advantage |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability for GC-MS analysis. The TMS derivative often produces characteristic fragment ions in the mass spectrum, aiding in structural elucidation. |

| Acylation | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA) | Acetate or trifluoroacetate (B77799) ester | Increases volatility for GC analysis. The use of fluorinated acylating agents can enhance detection by electron capture detectors (ECD). |

| Esterification | Diazomethane, Alkyl chloroformates | Methyl or other alkyl esters | Primarily used if the compound also contains a carboxylic acid group. For 4-hydroxymethyl loratadine, this would target the hydroxyl group to form an ether, though this is less common than silylation or acylation for GC analysis. |

These derivatization strategies can significantly improve the chromatographic peak shape and sensitivity of detection, allowing for more reliable quantification and identification in complex biological matrices.

Derivatization for Further Chemical Synthesis:

The hydroxymethyl group in 4-Hydroxymethyl Loratadine provides a reactive handle for further chemical modifications, enabling the synthesis of a variety of new derivatives. These derivatives could be synthesized to explore structure-activity relationships or to develop new compounds with altered physicochemical or pharmacological properties.

| Transformation | Reagents and Conditions | Product Class | Potential Applications |

| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) or strong oxidizing agents (e.g., KMnO₄, Jones reagent) | Aldehyde or Carboxylic acid | The resulting aldehyde or carboxylic acid could be used in subsequent reactions such as reductive amination, esterification, or amide bond formation to create a library of new compounds. |

| Esterification | Acyl chlorides or carboxylic anhydrides in the presence of a base | Esters | Ester derivatives can modulate the lipophilicity and metabolic stability of the parent compound. |

| Etherification | Alkyl halides in the presence of a strong base (Williamson ether synthesis) | Ethers | Ether derivatives can alter the steric and electronic properties of the molecule, potentially influencing its biological activity. |

| Halogenation | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Halomethyl derivatives | The resulting alkyl halides are versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. |

Through these synthetic transformations, a diverse array of novel compounds based on the 4-Hydroxymethyl Loratadine scaffold can be generated for further investigation.

Advanced Analytical Characterization and Structural Elucidation of 4 Hydroxymethyl Loratadine Hydrochloride

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental in unequivocally determining the molecular structure of 4-Hydroxymethyl Loratadine (B1675096) Hydrochloride. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, functional groups, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR) in 4-Hydroxymethyl Loratadine Hydrochloride Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments is employed to assign all proton and carbon signals and confirm the compound's structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The introduction of a hydroxymethyl group (-CH₂OH) at the 4-position of the pyridine (B92270) ring of the Loratadine structure introduces characteristic new signals. Specifically, a singlet corresponding to the two protons of the hydroxymethyl group would be expected, alongside shifts in the signals of the adjacent aromatic protons on the pyridine ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon of the new hydroxymethyl group and the carbon atom of the pyridine ring to which it is attached would show distinct signals compared to the parent Loratadine molecule.

2D-NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded protons and carbons, confirming the C-H connectivity. hmdb.ca The Heteronuclear Multiple Bond Correlation (HMBC) experiment helps to establish longer-range (2-3 bond) correlations, which is crucial for piecing together the molecular framework and confirming the exact position of the hydroxymethyl substituent. researchgate.net The structural elucidation and confirmation of metabolites are often achieved through mass and proton NMR spectroscopy. nih.gov

Table 1: Representative NMR Data for Loratadine and Expected Shifts for 4-Hydroxymethyl Loratadine Note: This table is illustrative, based on known data for Loratadine and expected changes. Actual chemical shifts can vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Expected Changes for 4-Hydroxymethyl Loratadine |

|---|---|---|---|

| -CH₂- (piperidine) | ~2.5-3.6 | ~40-50 | Minimal change expected. |

| Aromatic protons | ~7.0-8.5 | ~120-155 | Significant shifts for pyridine ring protons adjacent to the new substituent. |

| -CH₂- (ethyl) | ~4.1 | ~61 | Minimal change expected. |

| -CH₃ (ethyl) | ~1.2 | ~14 | Minimal change expected. |

| Pyridine-CH₂OH | N/A | N/A | New ¹H singlet (~4.5-5.0 ppm); New ¹³C signal (~60-65 ppm). |

| Pyridine-C-CH₂OH | N/A | N/A | Shift in the corresponding aromatic carbon signal. |

Mass Spectrometry (MS) Techniques for this compound Characterization (e.g., HRMS, MS/MS, UPLC-Q/TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For the characterization of this compound, various MS techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental formula of the molecule. The molecular formula for the free base, 4-Hydroxymethyl Loratadine, is C₂₃H₂₅ClN₂O₃, with a corresponding exact mass. nih.govpharmaceresearch.comallmpus.com HRMS can confirm this composition with a high degree of confidence. semanticscholar.org

Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. The protonated molecule is isolated, subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule and helps to identify its constituent parts, confirming the presence and location of the hydroxymethyl group. For instance, in the analysis of Loratadine and its metabolite Desloratadine, specific ion transitions are monitored (e.g., m/z 383→337 for Loratadine), providing structural insights. nih.gov A similar approach would be applied to 4-Hydroxymethyl Loratadine.

The coupling of Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) is a highly sensitive and selective method for identifying metabolites in complex mixtures. researchgate.net This technique allows for the chromatographic separation of the compound from a matrix, followed by accurate mass measurement and fragmentation analysis for definitive identification.

Table 2: Mass Spectrometry Data for 4-Hydroxymethyl Loratadine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (Free Base) | C₂₃H₂₅ClN₂O₃ | nih.govpharmaceresearch.comallmpus.com |

| Molecular Weight (Free Base) | 412.91 g/mol | allmpus.compharmaffiliates.com |

| Monoisotopic Mass (Free Base) | 412.1553704 Da | nih.gov |

| Molecular Formula (HCl Salt) | C₂₃H₂₆Cl₂N₂O₃ | pharmaffiliates.comclearsynth.com |

| Molecular Weight (HCl Salt) | 449.37 g/mol | pharmaffiliates.comclearsynth.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecule's functional groups and electronic structure.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. umich.edu The resulting spectrum displays absorption bands corresponding to specific functional groups. In this compound, one would expect to see characteristic peaks for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), the C=O stretch of the carbamate (B1207046) group (~1700 cm⁻¹), and various C-H, C=C, and C=N stretching and bending vibrations from the aromatic and aliphatic parts of the molecule. researchgate.netresearchgate.net Comparing the spectrum to that of Loratadine allows for the clear identification of the added hydroxyl group.

Table 3: Key Spectroscopic Data for Loratadine (for comparison)

| Technique | Characteristic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |

|---|---|---|---|

| Infrared (IR) | Carbonyl (C=O) stretch | ~1700-1703 | researchgate.netresearchgate.net |

| Imine (C=N) stretch | ~1643 | researchgate.net | |

| UV-Visible (UV-Vis) | λmax in 0.1 N HCl | ~275-280 | iajpr.comasianpubs.org |

Elemental Analysis for Compositional Verification of this compound

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. For this compound (C₂₃H₂₆Cl₂N₂O₃), a close agreement between the experimental and theoretical values provides strong evidence for the assigned formula, verifying the compound's elemental composition and purity. semanticscholar.orgumich.edu

Table 4: Theoretical Elemental Composition of this compound (C₂₃H₂₆Cl₂N₂O₃)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 23 | 276.253 | 61.48% |

| Hydrogen (H) | 1.008 | 26 | 26.208 | 5.83% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 15.78% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 6.24% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 10.68% |

| Total | 449.378 | 100.00% |

Chromatographic Separation Techniques for this compound Analysis

Chromatographic methods are essential for separating this compound from the parent drug, other related impurities, and sample matrices. These techniques are crucial for both qualitative identification and precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Loratadine and its related compounds, including 4-Hydroxymethyl Loratadine. nih.gov The development of a robust, stability-indicating HPLC method is critical for quality control.

Method development involves optimizing several parameters to achieve adequate separation (resolution) of all components in a reasonable analysis time. Key parameters include:

Stationary Phase (Column): Reversed-phase columns, such as C18 and C8, are commonly employed for the separation of Loratadine and its relatively non-polar impurities. nih.govneuroquantology.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. nih.govbch.ro The pH of the buffer and the ratio of organic to aqueous phase are adjusted to fine-tune the retention and separation. nih.gov Gradient elution, where the mobile phase composition is changed during the run, is often necessary to resolve complex mixtures of impurities. researchgate.net

Flow Rate: A typical flow rate is 1.0 mL/min. nih.govbch.ro

Detection: UV detection is most common, with wavelengths typically set between 220 nm and 250 nm to monitor the analytes. nih.govnih.govbch.ro

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. neuroquantology.comnih.gov Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.gov

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nih.govbch.ro

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. neuroquantology.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. neuroquantology.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. neuroquantology.com

Table 5: Example HPLC Method Parameters for Loratadine Impurity Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5µm nih.gov | SymmetryShield RP8 nih.gov | C18 Eclipse XDB, 150 x 4.6 mm, 5µm bch.ro |

| Mobile Phase | Gradient elution with Phosphate buffer (pH 6.9/3.6), Acetonitrile, Methanol (B129727) nih.gov | Methanol / 10 mM H₃PO₄ buffer (pH 7.0) (65:35, v/v) nih.gov | Methanol / Acetate buffer (pH 3.0) (85:15, v/v) bch.ro |

| Flow Rate | 1.0 mL/min nih.gov | Not Specified | 1.0 mL/min bch.ro |

| Detection | UV at 220 nm nih.gov | UV at 244 nm nih.gov | UV at 248 nm bch.ro |

| Retention Time (Loratadine) | Not Specified | Not Specified | ~3.2 min bch.ro |

Gas Chromatography (GC) Applications in this compound-Related Volatile Substance Analysis

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, its primary application is the detection and quantification of residual solvents and other volatile impurities that may be present from the synthesis and purification processes. Regulatory guidelines impose strict limits on such volatile substances due to their potential toxicity.

Headspace GC (HS-GC) is the preferred method for this analysis, as it allows for the introduction of only the volatile components into the GC system, avoiding contamination from the non-volatile API. The solid or liquid sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the headspace gas, which is then injected into the GC. Separation is typically achieved on a capillary column with a non-polar stationary phase, and detection is commonly performed using a Flame Ionization Detector (FID). For unambiguous identification of unknown volatiles, coupling the GC to a Mass Spectrometer (GC-MS) is the definitive approach. nih.gov

Table 1: Illustrative HS-GC Parameters for Volatile Impurity Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | Headspace Gas Chromatograph with FID/MS |

| Column | 30 m x 0.32 mm, 1.8 µm film thickness (e.g., DB-624) |

| Oven Program | Initial 40°C (hold 5 min), ramp to 240°C at 10°C/min |

| Injector Temp. | 250°C |

| Detector Temp. | 280°C (FID) |

| Carrier Gas | Helium or Nitrogen |

| Headspace Vial Temp. | 80°C - 120°C |

| Headspace Incubation | 30 minutes |

Supercritical Fluid Chromatography (SFC) for Complex Mixture Resolution Involving this compound

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. SFC bridges the gap between gas and liquid chromatography, offering high efficiency, rapid analysis times, and reduced organic solvent consumption, making it a "greener" alternative to normal-phase HPLC. mdpi.com

For complex mixtures containing this compound and its closely related structural analogues or degradation products, SFC can provide unique selectivity and superior resolution compared to conventional LC methods. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations without sacrificing efficiency. To modulate analyte retention and improve peak shape, polar organic solvents like methanol or ethanol (B145695) are often added as co-solvents or modifiers. The technique is particularly advantageous for both achiral and chiral separations of pharmaceutical compounds. fagg.be

Table 2: Representative SFC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Instrument | Analytical Supercritical Fluid Chromatography System |

| Column | Chiral or Achiral Stationary Phase (e.g., Diol, Amino) |

| Mobile Phase | Supercritical CO₂ with a Methanol modifier (e.g., 5-40% gradient) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temp. | 35°C - 45°C |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Chiral Chromatography for Enantiomeric Purity Assessment of this compound

The Loratadine scaffold is known to exhibit a unique form of chirality. Due to hindered rotation, the molecule is conformationally dynamic, rapidly interconverting between two non-superimposable, mirror-image helical forms known as enantiomers. nih.gov While the parent compound interconverts too quickly at room temperature to be resolved, derivatization or the introduction of rotational barriers can lead to configurationally stable enantiomers. Therefore, assessing the enantiomeric purity of derivatives like this compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. americanpharmaceuticalreview.com

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The technique employs a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for resolving a broad range of chiral molecules. fagg.bemdpi.com The successful separation allows for the accurate determination of the enantiomeric excess (e.e.), a critical quality attribute.

Table 3: Hypothetical Chiral HPLC Separation Data

| Compound | Retention Time (min) | Peak Area |

|---|---|---|

| Enantiomer 1 | 10.2 | 995,000 |

| Enantiomer 2 | 12.5 | 5,000 |

| Calculation | Enantiomeric Excess (e.e.) | 99.0% |

Calculated as: [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100%

X-Ray Diffraction (XRD) for Solid-State Characterization of this compound Forms

The solid-state form of an API profoundly influences its physical and chemical properties, including solubility, stability, and bioavailability. This compound can potentially exist in various solid forms, such as different polymorphs (crystalline forms with the same chemical composition but different crystal structures) or solvates. Powder X-ray Diffraction (PXRD) is a non-destructive technique used to identify and characterize these crystalline forms. nih.gov

Each crystalline solid produces a unique diffraction pattern when exposed to X-rays, which serves as a fingerprint for its specific crystal lattice structure. By analyzing the positions (in degrees 2θ) and intensities of the diffraction peaks, one can identify the specific polymorphic form of this compound, distinguish it from other forms, and monitor for any solid-state transformations during manufacturing or storage. mdpi.comgoogle.com

Table 4: Representative PXRD Peaks for Two Hypothetical Forms of this compound

| Characteristic 2θ Peaks (±0.2°) - Form A | Characteristic 2θ Peaks (±0.2°) - Form B |

|---|---|

| 7.5 | 8.9 |

| 12.9 | 10.1 |

| 15.0 | 16.4 |

| 19.5 | 18.8 |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Comprehensive this compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the highest level of analytical specificity and sensitivity. For comprehensive profiling of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used tool. synzeal.com

LC-MS combines the superior separation capabilities of HPLC with the mass-resolving power of a mass spectrometer. This allows for the separation of the main compound from its impurities, followed by their highly accurate mass determination and structural elucidation. Tandem Mass Spectrometry (LC-MS/MS) using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity for quantification, making it the method of choice for analyzing trace-level impurities or for bioanalytical studies. shimadzu.co.krresearchgate.netnih.gov The use of Electrospray Ionization (ESI) in positive ion mode is typically effective for this class of compounds. researchgate.net As previously mentioned, GC-MS is the corresponding hyphenated technique for the definitive identification of volatile impurities.

Table 5: Typical LC-MS/MS Parameters for Analysis of Loratadine and Related Compounds

| Parameter | Typical Value/Condition |

|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for Loratadine (m/z 383.3) |

| Product Ion (Q3) | m/z 337.1 researchgate.net |

Stability, Degradation Pathways, and Forced Degradation Studies of 4 Hydroxymethyl Loratadine Hydrochloride

Identification of Degradation Products and Impurities of 4-Hydroxymethyl Loratadine (B1675096) Hydrochloride

4-Hydroxymethyl Loratadine is primarily recognized as a significant impurity and degradation product of Loratadine, particularly in syrup formulations. researchgate.net Its own degradation and the impurities associated with its synthesis are critical for quality control. Forced degradation studies are essential to identify potential degradants that may form under various stress conditions.

Commonly identified related substances and potential degradation products are typically characterized using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. synthinkchemicals.com While specific degradation products arising directly from 4-Hydroxymethyl Loratadine Hydrochloride are not extensively detailed in the public literature, analogous degradation pathways to Loratadine suggest potential products.

| Impurity/Degradant Name | Chemical Name | Molecular Formula | Notes |

| Loratadine | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | C₂₂H₂₃ClN₂O₂ | Parent drug |

| Desloratadine | 4-(8-Chloro-5,6-dihydro-11H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridin-11-ylidene)piperidine | C₁₉H₁₉ClN₂ | Product of hydrolysis (decarboxylation) |

| 2-Hydroxymethyl Loratadine | Ethyl 4-[8-chloro-5,6-dihydro-2-(hydroxymethyl)-11H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate | C₂₃H₂₅ClN₂O₃ | Isomeric impurity formed in syrup formulations |

Mechanistic Investigations of this compound Hydrolytic Degradation

The hydrolytic degradation of this compound is primarily anticipated to occur at the ethyl carbamate (B1207046) (ester) functional group, a pathway well-documented for its parent compound, Loratadine. nih.govnih.gov Hydrolysis can proceed under acidic, basic, and neutral conditions, with the rate being significantly influenced by pH. ekb.eg

Under alkaline conditions, the ester group is susceptible to saponification. This base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process leads to the cleavage of the ester bond, forming an unstable carbamic acid intermediate. researchgate.net This intermediate readily undergoes decarboxylation to yield Desloratadine (a descarboethoxy derivative) and ethanol (B145695). researchgate.net

Acid-catalyzed hydrolysis can also occur but is generally slower than base-catalyzed hydrolysis for this class of compounds. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Oxidative Degradation Mechanisms of this compound, including Redox Processes

The formation of 4-Hydroxymethyl Loratadine from Loratadine in syrup formulations is itself the result of a redox process, suggesting the molecule's susceptibility to oxidative reactions. researchgate.net This hydroxymethylation occurs on the pyridine (B92270) ring and is thought to be dependent on the presence of air and potentially related to the in-situ generation of formaldehyde (B43269) from formulation excipients. researchgate.net

Once formed, this compound can undergo further oxidative degradation. General mechanisms of oxidative degradation for pharmaceuticals include autoxidation and reactions with peroxides. nih.gov The tertiary amine in the piperidine (B6355638) ring and the electron-rich aromatic system are potential sites for oxidation. For instance, oxidation of the piperidine nitrogen can lead to the formation of an N-oxide, a common degradation product for molecules with similar functional groups. nih.gov Forced degradation studies typically use hydrogen peroxide to simulate oxidative stress and identify potential degradants. ekb.egnih.gov

Photolytic Degradation Behavior of this compound Under Various Light Conditions

Photodegradation is a critical stability concern for many pharmaceuticals. researchgate.net While specific photolytic studies on this compound are not widely published, the parent compound, Loratadine, contains chromophores that absorb light in the UV region, making it susceptible to photodegradation. The tricyclic aromatic ring system is a likely site for photolytic reactions.

Forced photostability studies, following ICH Q1B guidelines, are necessary to understand the behavior of the compound under various light conditions, including exposure to UV and visible light. ekb.eg Such studies would identify the rate of degradation and the structure of photoproducts, which could result from photo-oxidation, photo-hydrolysis, or molecular rearrangements.

Thermal Degradation Profiles and Kinetic Studies of this compound

Thermal stability is assessed to understand the effect of temperature on the compound's integrity. Studies on the parent compound, Loratadine, using techniques like thermogravimetry (TG) and differential thermal analysis (DTA), have shown that it melts before undergoing thermal decomposition. researchgate.net In a nitrogen atmosphere, the decomposition occurs in a single step between 200–400°C. researchgate.net In the presence of air, the decomposition profile is similar up to 300°C, followed by exothermic events at higher temperatures. researchgate.net

Kinetic analysis of the thermal decomposition of Loratadine using the Flynn–Wall–Ozawa method yielded an activation energy (Ea) of 91±1 kJ mol–1. researchgate.net It is expected that this compound would exhibit a similar thermal degradation profile, although the presence of the hydroxymethyl group might slightly alter the decomposition temperature and kinetics. Such studies are crucial for determining appropriate storage conditions and estimating the shelf life of the drug substance. ekb.eg

Influence of Formulation Excipients and Environmental Factors (e.g., pH, air headspace) on this compound Stability

The stability of this compound is significantly influenced by its formulation and storage environment.

pH: As discussed under hydrolytic degradation, pH is a critical factor. The stability of the ester linkage is highly pH-dependent, with maximum stability typically found in the slightly acidic to neutral pH range. dergipark.org.tr

Excipients: Interactions with excipients can accelerate degradation. For the related compound Desloratadine, widespread degradation occurs in the presence of excipients like lactose, leading to the formation of N-formyl desloratadine. dergipark.org.tr The formation of 4-Hydroxymethyl Loratadine itself in Loratadine syrups is linked to excipients like propylene (B89431) glycol and glycerol (B35011) in the presence of air. researchgate.net Stabilizers such as edetate disodium (B8443419) (EDTA) may be included in formulations to chelate metal ions that can catalyze oxidative degradation. researchgate.netdergipark.org.tr

Environmental Factors: The presence of oxygen (air headspace in containers) is a key factor in the oxidative formation of hydroxymethyl derivatives from Loratadine. researchgate.net Purging containers with an inert gas like nitrogen can retard this degradation. researchgate.net Humidity is another critical factor, as moisture can accelerate hydrolysis and affect the physical properties of solid dosage forms. lettersinhighenergyphysics.comresearchgate.net

| Factor | Influence on Stability | Mitigation Strategy |

| pH | Rate of hydrolysis is pH-dependent; increased degradation at alkaline pH. | Formulate at a pH of maximum stability (typically slightly acidic). |

| Excipients | Can react with the drug (e.g., redox reactions with glycols). | Conduct drug-excipient compatibility studies; use of stabilizers like EDTA. |

| Air Headspace | Oxygen facilitates oxidative degradation. | Purge packaging with inert gas (e.g., nitrogen); use of antioxidants. |

| Humidity | Accelerates hydrolysis; can affect physical properties of solid forms. | Use of protective packaging with desiccants; control storage humidity. |

Development of Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. chromatographyonline.com For this compound, this typically involves reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netneuroquantology.com

Several stability-indicating RP-HPLC methods have been developed for Loratadine that are capable of separating it from its process impurities and degradation products, including 4-Hydroxymethyl Loratadine. researchgate.netnih.gov These methods demonstrate the feasibility of resolving these closely related compounds. A typical method would be validated according to International Conference on Harmonisation (ICH) guidelines. neuroquantology.com

| Method Parameter | Typical Conditions |

| Technique | Reversed-Phase HPLC |

| Column | C18 or C8 (e.g., YMC-Pack Pro C18, Inertsil ODS-3 C8) researchgate.netneuroquantology.com |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). researchgate.netnih.gov |

| Detection | UV spectrophotometry (e.g., at 247 nm or 250 nm). nih.govneuroquantology.com |

| Flow Rate | Typically 1.0 - 1.5 mL/min. |

| Validation | The method must be validated for specificity, linearity, accuracy, precision, robustness, and limits of detection and quantitation. neuroquantology.com |

The specificity of the method is confirmed through forced degradation studies, where the drug is stressed under hydrolytic, oxidative, photolytic, and thermal conditions to ensure that all resulting degradation products are well-resolved from the main peak. neuroquantology.com

Mechanistic Biotransformation Studies of 4 Hydroxymethyl Loratadine Hydrochloride in Vitro Focus

Enzymatic Pathways and Cytochrome P450 (CYP) Isoenzymes Involved in 4-Hydroxymethyl Loratadine (B1675096) Hydrochloride Formation from Loratadine (e.g., CYP3A4, CYP2D6, CYP1A1, CYP2C19)

The metabolic conversion of loratadine is extensively mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov The primary metabolic step is the conversion to its major active metabolite, descarboethoxyloratadine (DCL) or desloratadine (DL). nih.govescholarship.org Concurrently, hydroxylation of the parent drug (loratadine) also occurs. researchgate.netnih.govresearchgate.net

In vitro studies using human liver microsomes and cDNA-expressed human P450 enzymes have identified several isoenzymes responsible for loratadine metabolism. The main contributors are CYP3A4 and CYP2D6. nih.govresearchgate.net However, other isoforms also play a role, including CYP1A1 and CYP2C19, and to a lesser extent, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5. researchgate.netnih.govresearchgate.net

The contribution of CYP3A4 is considered to be major (approximately 70%), which is consistent with its high abundance in the human liver. researchgate.netnih.gov Inhibition studies have confirmed the roles of these enzymes; for instance, the CYP3A4 inhibitor ketoconazole and the CYP2D6 inhibitor quinidine significantly reduce the formation of loratadine metabolites. nih.govresearchgate.net While these studies primarily focus on the formation of desloratadine, the formation of "OH-loratadine" (hydroxylated loratadine) has been observed in incubations with P450 SUPERSOMES™, indicating that these CYP enzymes are also responsible for the hydroxylation of the parent compound. researchgate.netresearchgate.net

Table 1: Cytochrome P450 Isoenzymes Involved in Loratadine Metabolism

| CYP Isoenzyme | Role in Loratadine Metabolism | Supporting Evidence |

|---|---|---|

| CYP3A4 | Primary enzyme for metabolism to desloratadine; major contributor (~70%). researchgate.netnih.gov | High correlation with testosterone 6β-hydroxylation; significant inhibition by ketoconazole and troleandomycin. nih.govresearchgate.net |

| CYP2D6 | Primary enzyme for metabolism to desloratadine. nih.govresearchgate.net | High formation rate in cDNA-expressed microsomes; inhibition by quinidine. nih.gov |

| CYP1A1 | Catalyzes loratadine metabolism. researchgate.netnih.govresearchgate.net | Identified in studies with a broad panel of CYP enzymes. researchgate.net |

| CYP2C19 | Catalyzes loratadine metabolism, though its contribution to desloratadine formation appears minor. researchgate.netnih.govresearchgate.net | Identified in screening studies; loratadine is a potent inhibitor of CYP2C19 activity. drugbank.comdrugbank.com |

| Other CYPs | Lesser roles in loratadine metabolism. researchgate.netnih.govresearchgate.net | Includes CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5. researchgate.net |

In Vitro Metabolic Transformations of 4-Hydroxymethyl Loratadine Hydrochloride by Isolated Enzymes or Cellular Systems (e.g., Microsomes)

In vitro systems are essential for elucidating the metabolic pathways of xenobiotics. For loratadine and its metabolites, several cellular and subcellular systems are employed.

Human Liver Microsomes: As the primary site of drug metabolism, the liver is the source for these subcellular fractions. mdpi.com Pooled human liver microsomes, which contain a rich complement of Phase I enzymes like CYPs, are widely used to study the oxidative metabolism of loratadine. nih.govmdpi.com Studies have shown that the biotransformation of loratadine in microsomes is dependent on NADPH, a necessary cofactor for CYP enzyme activity, confirming the enzymatic nature of the oxidation. nih.gov

cDNA-Expressed Human P450 Enzymes: To pinpoint the specific enzymes responsible for metabolic steps, systems using individual, recombinantly expressed CYP isoenzymes (such as P450 SUPERSOMES™) are utilized. researchgate.netresearchgate.net This approach allows researchers to quantify the metabolic activity of each specific enzyme. For example, the rates of desloratadine formation by CYP3A4 and CYP2D6 were determined to be 135 and 633 pmol/min/nmol P450, respectively. nih.gov

Cryopreserved Human Hepatocytes: These are intact liver cells that offer a more comprehensive metabolic picture, as they contain both Phase I and Phase II enzyme systems. This system was successfully used to demonstrate the formation of 3-hydroxydesloratadine, a major metabolite of desloratadine, which could not be generated in other in vitro systems. nih.gov This highlights that certain metabolic pathways may require the integrated enzymatic machinery present in whole cells.

While these systems have been extensively used to study the metabolism of loratadine and desloratadine, specific studies detailing the subsequent metabolic transformations of 4-Hydroxymethyl Loratadine itself are not extensively documented in the literature.

Identification and Characterization of In Vitro Metabolites of this compound

The in vitro metabolism of loratadine yields several key metabolites. The most significant is descarboethoxyloratadine (DCL), or desloratadine (DL), which is the major pharmacologically active metabolite. nih.govescholarship.org

Beyond this primary step, further hydroxylation occurs on both the parent drug and on desloratadine. researchgate.netresearchgate.net While the term "OH-loratadine" is used, specific isomers like 4-Hydroxymethyl Loratadine are more commonly characterized as process-related impurities in pharmaceutical formulations rather than as major enzymatic metabolites. semanticscholar.orgresearchgate.net

The metabolism of desloratadine has been studied more extensively, leading to the identification of hydroxylated products.

3-Hydroxydesloratadine: A major human metabolite of desloratadine. nih.gov Its formation in vitro was found to be a two-step process requiring initial glucuronidation of desloratadine by UGT2B10, followed by oxidation catalyzed by CYP2C8. nih.gov

Other Hydroxylated Metabolites: Studies in rats have identified other active hydroxylated metabolites, including 5-hydroxy desloratadine and 6-hydroxy desloratadine. thieme-connect.com Fungal biotransformation models, which can serve as predictors of mammalian metabolism, have been shown to produce 3-hydroxy desloratadine and dihydroxy desloratadine from loratadine. ias.ac.in

The identification and structural confirmation of these metabolites rely on advanced analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. semanticscholar.orgias.ac.in

Comparative Biotransformation Studies of this compound Across Different In Vitro Enzyme Systems

Direct comparative studies on the biotransformation of 4-Hydroxymethyl Loratadine across different in vitro systems are limited. However, extensive comparative work on the parent compound, loratadine, provides a framework for understanding its metabolism.

Human Liver Microsomes vs. Recombinant CYPs: Pooled human liver microsomes provide a general view of metabolic activity, identifying DCL as the major metabolite. nih.gov In contrast, recombinant CYP systems allow for a quantitative comparison of the specific activities of different isoenzymes. Kinetic analysis with recombinant CYPs showed that the clearance (Vmax/Km) values for loratadine disappearance were significantly higher for CYP3A4 (135.7 µl/min/mg protein) compared to CYP2D6 (15.45 µl/min/mg protein). researchgate.net

Mammalian vs. Microbial Systems: Fungal biotransformation has been explored as a model for mammalian drug metabolism. ias.ac.in Cultures of Cunninghamella elegans and Aspergillus niger were able to transform loratadine into hydroxylated metabolites of desloratadine, such as dihydroxy desloratadine and 3-hydroxy-desloratadine, respectively. ias.ac.in This demonstrates that microbial systems can replicate some of the metabolic pathways observed in mammals and can be used as a comparative tool for metabolite generation.

Comparison with Other Antihistamines: In vitro studies comparing second-generation antihistamines in human liver microsomes revealed that loratadine is a potent inhibitor of CYP2C19 (Ki of 0.17 µM) and also inhibits CYP2D6 and CYP3A4. drugbank.comdrugbank.com In contrast, its metabolite desloratadine showed no significant inhibition of five major CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4). drugbank.com

These comparative studies are crucial for building a comprehensive profile of a drug's metabolic fate and potential for enzyme-mediated interactions.

Advanced Methodological Developments for 4 Hydroxymethyl Loratadine Hydrochloride Research

High-Throughput Screening Methodologies for 4-Hydroxymethyl Loratadine (B1675096) Hydrochloride Analysis

High-throughput screening (HTS) in an analytical context refers to the rapid analysis of a large number of samples, a critical requirement in pharmaceutical quality control and metabolic studies. The evolution from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant leap in throughput for the analysis of Loratadine and its derivatives, including 4-Hydroxymethyl Loratadine.

UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for faster separations without sacrificing resolution. This has enabled the development of analytical methods that are significantly faster than older, compendial HPLC methods. For instance, a standard USP HPLC method for Loratadine and its related substances with a run time of approximately 20 minutes can be transferred to a UPLC system, reducing the analysis time to around 4 minutes. waters.com This five-fold increase in speed allows for a much higher volume of samples to be processed, which is essential for in-process controls and stability studies where numerous samples must be analyzed.

Another approach to increasing throughput is the use of monolithic columns in HPLC systems. A micellar liquid chromatographic method developed for the simultaneous determination of Loratadine and its primary active metabolite, Desloratadine, utilizes a monolithic column to achieve a run-time of less than 5 minutes. nih.gov This method also eliminates the need for time-consuming sample extraction procedures for biological fluids, further enhancing its high-throughput capabilities. nih.gov The combination of a specialized column and a micellar mobile phase facilitates rapid separation and detection, making it suitable for routine analysis in clinical and pharmaceutical laboratories. nih.gov

| Parameter | Conventional HPLC Method | High-Throughput UPLC Method |

|---|---|---|

| System | Alliance HPLC | ACQUITY UPLC H-Class |

| Column Type | 4.6 mm x 15 cm L7 | 2.1 mm x 5 cm BEH C18, 1.7 µm |

| Flow Rate | 1.0 mL/min | 0.7 mL/min (scaled) |

| Run Time | ~20 minutes | ~4 minutes |

Automation and Robotics in 4-Hydroxymethyl Loratadine Hydrochloride Sample Preparation and Analysis

Automation and robotics are integral to the modern analytical laboratory, offering enhanced reproducibility, reduced risk of human error, and increased walk-away time for skilled analysts. For a compound like this compound, which is often analyzed in complex matrices such as plasma or pharmaceutical formulations, automated systems for sample preparation and analysis are particularly valuable.

Fully automated LC-MS/MS systems are now available that integrate every step of the analytical workflow, from sample loading to final data reporting. nih.gov These systems typically feature robotic arms that handle sample tubes, an automated module for sample preparation (e.g., protein precipitation or liquid-liquid extraction), an injection system, the LC-MS/MS instrument, and integrated software that controls the entire process. nih.gov For the analysis of Loratadine and its metabolites in plasma, an automated liquid-liquid extraction (LLE) can be employed. nih.govresearchgate.net

The process in a generalized automated system would involve the following steps:

Sample Identification: A barcode reader identifies the sample tubes placed in racks on the system.

Aliquoting: The robotic system aspirates a precise volume of the sample (e.g., plasma).

Reagent Addition: The system adds internal standards and extraction solvents automatically.

Extraction & Separation: The sample is mixed, and phases are separated (e.g., by centrifugation or specialized filters).

Injection: The organic layer containing the analyte is transferred to an injection vial or plate, and a specific volume is injected into the LC-MS/MS system.

Data Acquisition & Processing: The analysis is performed, and the data is automatically processed and transferred to a Laboratory Information Management System (LIMS). nih.gov

| Stage | Description | Robotic Action |

|---|---|---|

| 1. Sample Loading & Identification | Plasma samples are placed in the system. | Barcode scanning of sample tubes. |

| 2. Reagent Dispensing | Internal standard and extraction solvent are added. | Automated pipetting of pre-defined volumes. |

| 3. Liquid-Liquid Extraction (LLE) | Sample and solvents are mixed to extract the analyte. | Automated vortexing/shaking. |

| 4. Phase Separation | The aqueous and organic layers are separated. | Automated centrifugation or use of phase separation plates. |

| 5. Transfer & Injection | The analyte-containing layer is transferred for analysis. | Aspirating the supernatant and injecting it into the LC system. |

Application of Chemometrics and Multivariate Analysis in this compound Research

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of this compound and its parent compound, chemometrics and multivariate analysis are powerful tools for method development, optimization, and data interpretation.

One application is in the development of analytical methods. For instance, D-Optimal mixture design, a statistical approach, has been used to optimize HPLC methods for the simultaneous determination of antihistamines and their metabolites. nuph.edu.ua This approach allows for the systematic evaluation of multiple variables (e.g., mobile phase composition, pH, column temperature) to find the optimal conditions for separation with a minimal number of experiments.

Another powerful application is in impurity profiling and quality control. Near-infrared (NIR) spectroscopy combined with chemometric methods can be used for the direct and non-destructive determination of Loratadine in pharmaceutical tablets and powder blends without any sample preparation. researchgate.net By building multivariate calibration models, such as Partial Least Squares (PLS) regression, the NIR spectrum of a sample can be directly correlated to the concentration of the active pharmaceutical ingredient (API). This technique is extremely rapid and can be implemented for at-line or in-line process monitoring, providing real-time quality assurance. The validation of such a NIR-chemometric method demonstrates satisfactory accuracy and linearity, proving its suitability for routine analysis. researchgate.net These approaches, developed for the parent drug, are directly applicable to the analysis of formulations where 4-Hydroxymethyl Loratadine might be a known impurity.

Computational Chemistry and Molecular Modeling Approaches for this compound Structure-Reactivity Relationships

Computational chemistry and molecular modeling have become indispensable tools for understanding the fundamental properties of molecules, predicting their reactivity, and elucidating structure-activity relationships (SAR). For this compound, these methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations have been extensively applied to Loratadine to understand its stability, reactivity, and potential degradation pathways. researchgate.netnih.gov These studies involve calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential surfaces, and bond dissociation energies (BDE). nih.gov For example, BDE calculations on Loratadine have suggested that oxidation is most likely to occur on the piperidine (B6355638) and cycloheptane (B1346806) rings, which is consistent with the known metabolic pathways that lead to hydroxylated metabolites like 4-Hydroxymethyl Loratadine. nih.gov

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with solvents or biological receptors. researchgate.net MD simulations of Loratadine in water have been used to identify which parts of the molecule have the most significant interactions with the solvent, which is crucial for understanding its solubility and behavior in aqueous environments. nih.gov

These computational approaches are also vital for understanding how structural modifications, such as the introduction of a hydroxymethyl group, affect the biological activity of the molecule. Docking studies, which predict the preferred binding orientation of a ligand to a receptor, have been used to explore the interaction of Loratadine analogs with the H1 receptor. nih.gov Such studies can explain differences in activity between enantiomers or metabolites and guide the design of new derivatives with improved properties. nih.gov By applying these same computational techniques to 4-Hydroxymethyl Loratadine, researchers can predict its receptor binding affinity, metabolic stability, and other properties relevant to its pharmacological and toxicological profile.

| Calculated Property | Significance | Finding for Loratadine |

|---|---|---|

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates regions susceptible to electrophilic/nucleophilic attack. | Identified reactive sites on the molecule. |

| Bond Dissociation Energy (BDE) | Predicts the likelihood of specific bonds breaking, indicating potential sites for oxidation or degradation. | Oxidation is predicted to be likely on the piperidine and cycloheptane rings. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | The N24 atom of the pyridine (B92270) ring and oxygen atom O1 were identified as having nucleophilic character. |

Future Directions and Emerging Research Avenues in 4 Hydroxymethyl Loratadine Hydrochloride Studies

Exploration of Novel and Greener Synthetic Routes for 4-Hydroxymethyl Loratadine (B1675096) Hydrochloride

The current synthesis of 4-Hydroxymethyl Loratadine primarily stems from the parent drug, Loratadine, and is crucial for producing reference standards for quality control in pharmaceutical formulations. semanticscholar.orgresearchgate.net The established synthetic pathway involves the substitution on the pyridine (B92270) moiety of Loratadine. semanticscholar.orgresearchgate.netresearchgate.net A common approach begins with the conversion of Loratadine to its N-oxide, followed by the formation of a 1-methoxypyridinium salt. semanticscholar.orgresearchgate.net Nucleophilic attack by a cyanide ion on this intermediate yields a mixture of 2- and 4-cyano derivatives, which can then be separated and further converted to the corresponding hydroxymethyl compounds. semanticscholar.org

However, these multi-step syntheses present opportunities for improvement, particularly in terms of efficiency and adherence to green chemistry principles. Future research is anticipated to focus on several key areas:

Catalyst Innovation: The introduction of novel and more efficient catalysts could streamline the synthesis, potentially reducing the number of steps and improving yields. researchgate.net

Alternative Reagents: Exploration of less hazardous and more environmentally benign reagents is a critical avenue. This includes moving away from toxic reagents like copper cyanide where possible. semanticscholar.org

One-Pot Syntheses: The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly reduce solvent waste, energy consumption, and purification steps. researchgate.net

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

A comparative overview of a conventional synthesis approach is presented below:

| Step | Reagents and Conditions | Key Transformation | Challenges & Areas for Greener Improvement |

| 1 | Loratadine, m-chloroperoxybenzoic acid (MCPBA), CH2Cl2, 60°C | N-oxidation of the pyridine ring | Use of a milder and more selective oxidizing agent. |

| 2 | Loratadine N-oxide, Dimethyl sulfate (B86663) | Formation of N-methoxypyridinium salt | Exploring alternative activating groups to avoid hazardous reagents like dimethyl sulfate. |

| 3 | N-methoxypyridinium salt, Copper cyanide (CuCN), DMF, Pyridine, 180°C | Cyanide substitution on the pyridine ring | Replacement of toxic cyanide reagents and harsh reaction conditions. semanticscholar.org |

| 4 | 4-cyano derivative, Diisobutylaluminium hydride (DIBAL-H), CH2Cl2 | Reduction of the nitrile to an aldehyde | Investigating milder and more selective reducing agents. |

| 5 | Aldehyde intermediate, Sodium borohydride (B1222165) (NaBH4) | Reduction of the aldehyde to a hydroxymethyl group | Utilizing catalytic hydrogenation or other greener reduction methods. |

This table is a representation of a potential synthetic sequence based on described transformations for similar compounds and highlights areas for green chemistry improvements.

Development of Ultra-Sensitive and Selective Analytical Techniques for Trace Analysis of 4-Hydroxymethyl Loratadine Hydrochloride

As a known impurity in Loratadine formulations, particularly in syrups, the accurate and sensitive detection of 4-Hydroxymethyl Loratadine is paramount for ensuring drug product quality and safety. google.com Various analytical techniques have been employed for the analysis of Loratadine and its related substances, with High-Performance Liquid Chromatography (HPLC) being a cornerstone. researchgate.netwaters.comnih.govijbpas.comneuroquantology.com

Future advancements in this area are geared towards methods that offer lower detection limits, higher selectivity, and faster analysis times. Key research directions include:

Advanced Chromatographic Techniques: The migration from conventional HPLC to Ultra-High-Performance Liquid Chromatography (UPLC) has already demonstrated significant improvements in speed and resolution. waters.com Further development of novel stationary phases and column technologies will continue to enhance the separation efficiency of 4-Hydroxymethyl Loratadine from other impurities.

Hyphenated Mass Spectrometry Techniques: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, enabling the confident identification and quantification of trace-level impurities. researchgate.net Future research will likely focus on optimizing ionization sources and mass analyzers for even lower detection limits.

Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires minimal sample and solvent volumes, aligning with the principles of green analytical chemistry. Further development of CE methods could provide a viable alternative to traditional chromatographic techniques.

Novel Detection Methods: The exploration of advanced detectors, such as fluorescence detectors, can offer enhanced sensitivity for specific analytes. nih.gov For instance, a micellar liquid chromatographic method with fluorescence detection has been developed for the simultaneous determination of Loratadine and its active metabolite, Desloratadine, demonstrating the potential for sensitive analysis. nih.gov

The following table summarizes and compares various analytical techniques applicable to the analysis of Loratadine and its impurities:

| Technique | Typical Column/Stationary Phase | Mobile Phase Example | Detection Method | Key Advantages |

| HPLC | Inertsil ODS-3V, 250 × 4.6 mm, 5µ nih.gov | Gradient elution with a mixture of buffer, acetonitrile (B52724), and methanol (B129727) nih.gov | UV at 220 nm nih.gov | Robust, widely available, validated methods exist. nih.gov |

| UPLC | ACQUITY UPLC BEH C18 | Scaled gradient from HPLC method | UV | Faster analysis times, improved resolution, reduced solvent consumption. waters.com |

| LC-MS/MS | Not specified | Not specified | Mass Spectrometry | High sensitivity and selectivity, structural confirmation of impurities. researchgate.net |

| Micellar LC | Monolithic column | 0.15 M sodium dodecyl sulfate, 10% n-Butanol, 0.3% triethylamine (B128534) in 0.02 M phosphoric acid (pH 3.5) nih.gov | Fluorescence (Ex: 280 nm, Em: 440 nm) nih.gov | High sensitivity, can handle complex matrices without extensive sample preparation. nih.gov |

Deeper Understanding of Complex Degradation Kinetics and Predictive Stability Modeling for this compound

The formation of 4-Hydroxymethyl Loratadine is a critical aspect of Loratadine's stability profile, especially in liquid formulations like syrups. researchgate.netgoogle.com Accelerated degradation studies have shown that its formation can be influenced by factors such as the presence of air, suggesting an oxidative process, and potentially the in-situ generation of formaldehyde (B43269) from formulation excipients. researchgate.net

Future research in this domain will focus on elucidating the precise mechanisms and kinetics of this degradation pathway to develop more robust predictive models for the shelf-life of Loratadine products. Key areas of investigation include:

Mechanistic Studies: Detailed mechanistic studies are needed to fully understand the reaction pathways leading to the formation of 4-Hydroxymethyl Loratadine. This includes identifying reactive intermediates and the role of various formulation components.

Advanced Kinetic Modeling: Moving beyond simple zero- or first-order kinetics, researchers are likely to employ more complex models to describe the degradation process accurately. jchr.org This could involve accounting for the influence of multiple environmental factors simultaneously.

Predictive Stability Modeling: The application of predictive stability models, such as those based on the Arrhenius equation, allows for the estimation of degradation rates and shelf-life under various storage conditions from accelerated stability data. jchr.orgnih.gov Future work will likely involve refining these models to improve the accuracy of shelf-life predictions for Loratadine formulations.

Forced Degradation Studies: Comprehensive forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential for identifying all potential degradation products, including 4-Hydroxymethyl Loratadine, and understanding their formation kinetics. neuroquantology.comnih.gov

A summary of degradation studies on Loratadine highlighting the formation of hydroxymethyl derivatives is provided below:

| Stress Condition | Observations | Kinetic Model Application |

| Alkaline Hydrolysis | Loratadine undergoes hydrolysis to its corresponding acid derivative. nih.gov | First-order kinetics are often applied to model hydrolysis reactions. jchr.org |